Product packaging for 5-fluoro-2-methyl-N-(propan-2-yl)aniline(Cat. No.:)

5-fluoro-2-methyl-N-(propan-2-yl)aniline

Cat. No.: B13293451
M. Wt: 167.22 g/mol
InChI Key: BMNJIKZYDCWEJM-UHFFFAOYSA-N
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Description

Significance of Substituted Anilines as Fundamental Building Blocks in Synthetic Chemistry

Substituted anilines are a cornerstone of synthetic chemistry, serving as versatile precursors and fundamental building blocks for a vast array of more complex molecules. These aromatic amines are integral to the production of dyes, agrochemicals, polymers, and, most notably, pharmaceutical agents. Their utility stems from the reactivity of the amino group, which can be readily functionalized, and the aromatic ring, which can undergo various substitution reactions. This dual reactivity allows chemists to construct diverse molecular architectures. In medicinal chemistry, the aniline (B41778) scaffold is a common feature in numerous drugs, where it often plays a crucial role in binding to biological targets. The ability to modify the aniline ring with different functional groups allows for the fine-tuning of a compound's pharmacological profile.

The Strategic Role of Fluorine in Aniline-Based Organic Scaffolds from a Synthetic Perspective

The introduction of fluorine into organic molecules, including aniline-based scaffolds, is a widely used strategy in modern drug design and materials science. Fluorine possesses unique properties due to its high electronegativity, small size, and the strength of the carbon-fluorine bond. When incorporated into an aniline scaffold, fluorine can profoundly influence the molecule's physicochemical and biological properties.

From a synthetic perspective, the presence of fluorine can alter the reactivity of the aniline ring, influencing the regioselectivity of subsequent reactions. From a medicinal chemistry standpoint, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It can also increase a compound's binding affinity to target proteins by participating in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions. Furthermore, the substitution of hydrogen with fluorine can modulate the acidity (pKa) of the aniline's amino group, which in turn affects the molecule's solubility and pharmacokinetic profile. The strategic placement of fluorine is therefore a critical tool for optimizing the performance of bioactive molecules.

Overview of Methodological Challenges and Innovations in the Synthesis of N-Alkyl Fluorinated Anilines

The synthesis of N-alkyl fluorinated anilines presents a unique set of challenges that have spurred significant methodological innovation. A primary challenge lies in achieving specific substitution patterns on the aromatic ring, as the directing effects of the amino group and other substituents must be carefully controlled.

Furthermore, the N-alkylation of anilines can be problematic. Traditional methods often require harsh conditions and can lead to undesired side products, such as over-alkylation. The development of more efficient and selective N-alkylation protocols has been a major focus of research. Innovations in this area include transition-metal-catalyzed reactions and visible-light-induced methods, which often proceed under milder conditions with higher yields and selectivity.

Reductive amination stands out as a particularly robust and widely used method. This reaction involves the condensation of an aniline with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding N-alkyl amine. This method is highly efficient for creating secondary and tertiary amines and is compatible with a wide range of functional groups.

Contextualizing 5-Fluoro-2-methyl-N-(propan-2-yl)aniline within Modern Synthetic Paradigms

The compound this compound serves as an excellent case study that embodies the principles and challenges discussed. Its structure combines three key features: a substituted aniline core (2-methylaniline), a strategically placed fluorine atom, and an N-alkyl (isopropyl) group. This combination makes it a valuable building block for creating more complex molecules with potentially enhanced biological activity, as seen in related structures used in the development of novel therapeutics. nih.govresearchgate.net

The synthesis of this specific molecule showcases a logical, multi-step approach common in modern organic synthesis. It begins with the preparation of the fluorinated aniline core, followed by the introduction of the N-alkyl group. A plausible and efficient synthetic route involves:

Synthesis of the precursor, 5-fluoro-2-methylaniline (B146954) : This is typically achieved through the reduction of a nitroaromatic compound. For instance, 4-fluoro-1-methyl-2-nitrobenzene can be reduced using classic conditions, such as iron powder in the presence of an acid, to yield 5-fluoro-2-methylaniline in high yield. chemicalbook.com

N-isopropylation via Reductive Amination : The secondary amine is then formed by reacting 5-fluoro-2-methylaniline with acetone (B3395972) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium borohydride (B1222165). organic-chemistry.org This step exemplifies a reliable and high-yielding modern synthetic transformation.

The existence of this compound and its precursors in chemical supplier catalogs underscores its utility as a readily accessible building block for research and development in medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of 5-Fluoro-2-methylaniline

PropertyValueSource
CAS Number 367-29-3 fishersci.ca
Molecular Formula C₇H₈FN fishersci.ca
Molecular Weight 125.15 g/mol fishersci.ca
Appearance Oil / Light brown solid chemicalbook.com
Boiling Point 373 K (100 °C) at 0.013 bar nist.gov

Table 2: Comparison of Common N-Alkylation Methods for Anilines

MethodDescriptionAdvantagesCommon Reagents
Reductive Amination A two-step, one-pot reaction where an amine reacts with a carbonyl compound to form an imine, which is then reduced.High yields, mild conditions, wide substrate scope, readily available starting materials.Aldehydes/ketones, NaBH(OAc)₃, NaBH₄, H₂/Pd-C. organic-chemistry.org
Direct Alkylation Nucleophilic substitution reaction between an amine and an alkyl halide.Conceptually simple.Alkyl halides (e.g., 2-bromopropane), base (e.g., K₂CO₃).
Transition-Metal Catalysis Utilizes catalysts (e.g., Iridium, Ruthenium) to couple anilines with alcohols. acs.orgHigh atom economy (water is the only byproduct), uses readily available alcohols.Alcohols, Ir or Ru complexes. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14FN B13293451 5-fluoro-2-methyl-N-(propan-2-yl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

5-fluoro-2-methyl-N-propan-2-ylaniline

InChI

InChI=1S/C10H14FN/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7,12H,1-3H3

InChI Key

BMNJIKZYDCWEJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(C)C

Origin of Product

United States

Sophisticated Synthetic Methodologies for 5 Fluoro 2 Methyl N Propan 2 Yl Aniline

Regioselective Functionalization Approaches

The construction of the 5-fluoro-2-methylaniline (B146954) core requires precise control over the placement of substituents on the aromatic ring. Regioselective functionalization strategies are employed to achieve the desired substitution pattern, often starting from simpler, commercially available materials.

Directed Ortho-Metalation Strategies for Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating the deprotonation of the adjacent ortho position. baranlab.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate, which can then react with a wide range of electrophiles to introduce a new substituent with high regioselectivity. wikipedia.org This approach offers a significant advantage over classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.orguwindsor.ca

The effectiveness of a DMG is related to its ability to act as a Lewis base and coordinate the lithium cation. baranlab.org In the context of synthesizing the target aniline (B41778) core, functional groups such as amides, carbamates, and even fluorine can serve as DMGs. wikipedia.orgresearchgate.net For instance, the fluorine atom itself is known to promote ortho-C-H metalation, placing it relatively high in the hierarchy of directing groups. researchgate.net A hypothetical synthetic route could involve the DoM of a precursor like 1-fluoro-4-methylbenzene. The fluorine atom would direct lithiation to the C2 position, after which an electrophilic aminating agent could be used to install the amine group.

Table 1: Common Directed Metalation Groups (DMGs) Ranked by Directing Ability
Relative Directing AbilityDMG Functional GroupExample
StrongAmide, Carbamate-CONR2, -OCONR2
ModerateMethoxy, Tertiary Amine-OCH3, -NR2
ModerateFluorine, Sulfonamide-F, -SO2NR2
WeakTertiary Carbinol-CR2OH

Selective Halogenation and Fluorination Methodologies

The introduction of halogen atoms at specific positions is a cornerstone of aromatic synthesis. The most direct route to the 5-fluoro-2-methylaniline core involves the reduction of a nitrated precursor. A common industrial synthesis starts with 4-fluoro-1-methyl-2-nitrobenzene, which is then reduced to the corresponding aniline. chemicalbook.com This reduction is typically achieved using reagents such as iron powder in the presence of an acid like HCl, providing the desired 5-fluoro-2-methylaniline in good yield. chemicalbook.com

Further halogenation can be used to introduce synthetic handles for subsequent reactions. For example, 5-bromo-4-fluoro-2-methylaniline (B104819) is a useful intermediate derived from 2-methylaniline. ossila.com This compound possesses multiple reactive sites: the amine for nucleophilic substitution, the bromide for cross-coupling reactions, and the fluoride (B91410) for nucleophilic aromatic substitution, making it a versatile building block in drug discovery. ossila.com

Site-Specific Arylation and Alkylation Reactions on the Aromatic Ring

The presence of a halogen, particularly bromine or iodine, on the aromatic ring provides a powerful tool for site-specific carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. Using an intermediate such as 5-bromo-4-fluoro-2-methylaniline, the bromine atom can be selectively replaced with various aryl or alkyl groups. ossila.com

Palladium-catalyzed reactions are particularly prevalent. For instance, a Suzuki coupling could introduce a new aryl group by reacting the bromo-intermediate with an arylboronic acid. Similarly, Sonogashira coupling with a terminal alkyne or Heck coupling with an alkene could be employed to further functionalize the aromatic core. These reactions provide a modular and highly specific method for building molecular complexity on the fluorotoluidine scaffold.

Table 2: Examples of Site-Specific Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki CouplingAr-B(OH)2Pd(PPh3)4, BaseAryl-Aryl
Heck CouplingAlkenePd(OAc)2, Ligand, BaseAryl-Alkenyl
Sonogashira CouplingTerminal AlkynePdCl2(PPh3)2, CuI, BaseAryl-Alkynyl
Buchwald-Hartwig AminationAmine (R2NH)Pd Catalyst, Ligand, BaseAryl-Nitrogen

N-Alkylation Strategies for Secondary Amine Formation

Once the 5-fluoro-2-methylaniline core is synthesized, the final step involves introducing the isopropyl group onto the nitrogen atom to form the target secondary amine.

Reductive Amination Pathways

Reductive amination is a highly efficient and widely used method for forming C-N bonds. This process typically involves the reaction of an amine with a carbonyl compound—in this case, 5-fluoro-2-methylaniline with acetone (B3395972)—to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity. organic-chemistry.org

Table 3: Common Reducing Agents for Reductive Amination
Reducing AgentTypical ConditionsKey Features
Sodium Borohydride (NaBH4)Methanol (B129727), room temp.Inexpensive, readily available.
Sodium Cyanoborohydride (NaBH3CN)Acidic pHStable at neutral pH, reduces iminium ions faster than ketones.
Sodium Triacetoxyborohydride (NaBH(OAc)3)DCE or THF, room temp.Mild, non-toxic, effective for a wide range of substrates.
Catalytic Hydrogenation (H2/Catalyst)Pd/C, PtO2, Raney NiClean workup, can reduce other functional groups.

Classical Alkylation with Alkyl Halides and Variations

The direct alkylation of an amine with an alkyl halide represents the most classical approach to N-alkylation. In this method, 5-fluoro-2-methylaniline would be treated with an isopropyl halide, such as 2-bromopropane (B125204) or 2-chloropropane, typically in the presence of a base to neutralize the hydrogen halide byproduct. However, this method can be complicated by over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt.

To improve selectivity, particularly for anilines which are less nucleophilic, a catalyst can be employed. A process using an aluminum halide, such as aluminum chloride (AlCl₃), has been shown to facilitate the selective alkylation of anilines. google.com In this procedure, the aniline and AlCl₃ form a complex, which then reacts with the alkylating agent (e.g., isopropyl chloride). google.com While this can enhance the desired mono-alkylation, competing Friedel-Crafts alkylation on the aromatic ring can occur as a side reaction.

Table 4: Representative Conditions for Catalyzed N-Alkylation of Anilines
Aniline SubstrateAlkylating AgentCatalystMolar Ratio (Aniline:Catalyst)Temperature
m-toluidineisopropyl chlorideAlCl31 : 1.02~30-40°C
2-fluoroanilineisopropyl chlorideAlCl3Not specified50°C
Data adapted from patent literature describing selective aniline alkylation. google.com

Green Chemistry Approaches for Selective N-Alkylation (e.g., using methanol over heterogeneous catalysts)

In recent years, the principles of green chemistry have significantly influenced the design of synthetic routes, emphasizing atom economy, the use of renewable feedstocks, and the reduction of hazardous waste. The N-alkylation of anilines, a key transformation for accessing secondary and tertiary amines, has traditionally relied on stoichiometric amounts of alkyl halides, which generate significant salt waste. A greener alternative is the use of alcohols as alkylating agents, with water being the only byproduct. rsc.org

Methanol, as the simplest alcohol, presents an attractive and sustainable C1 building block for N-methylation. researchgate.netchemrxiv.org The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a prominent green strategy for the N-alkylation of amines with alcohols. nih.govspringernature.com This process, typically catalyzed by transition metals, involves the temporary dehydrogenation of the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine. The resulting metal hydride species subsequently reduces the imine to the desired N-alkylated amine. nih.gov

Heterogeneous catalysts are particularly advantageous in this context as they can be easily separated from the reaction mixture and recycled, enhancing the sustainability of the process. For instance, γ-alumina has been studied for the selective N-alkylation of aniline with methanol, with N-methylation being the predominant reaction. epa.gov Various other heterogeneous catalysts, including those based on ruthenium, iridium, and non-noble metals like cobalt and titanium, have been developed for the N-alkylation of amines with alcohols. rsc.orgscite.aiacs.org Metal-organic framework (MOF)-derived catalysts, such as CoNx@NC, have also shown promise for the selective N-alkylation of anilines. rsc.org

While the direct use of isopropanol (B130326) for the N-isopropylation of 5-fluoro-2-methylaniline would be the most direct green approach, the principles established with methanol are transferable. The development of efficient heterogeneous catalysts for the N-alkylation of anilines with secondary alcohols remains an active area of research.

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of anilines and their derivatives. This methodology allows for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups on both coupling partners.

For the synthesis of 5-fluoro-2-methyl-N-(propan-2-yl)aniline, a Buchwald-Hartwig approach could involve the coupling of a suitably substituted aryl halide, such as 1-bromo-5-fluoro-2-methylbenzene, with isopropylamine (B41738). The success of this reaction hinges on the appropriate choice of palladium precursor, ligand, and base. A variety of phosphine-based ligands have been developed to facilitate these couplings, each with specific advantages in terms of reactivity and substrate scope.

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium amide complex. Reductive elimination from this complex then furnishes the desired N-arylated amine and regenerates the Pd(0) catalyst.

This palladium-catalyzed approach offers a powerful and convergent route to the target molecule, allowing for the late-stage introduction of the isopropylamino group.

Convergent and Divergent Synthetic Routes

The strategic design of a synthesis can be categorized as either convergent or divergent. A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the later stages. In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of related structures.

A convergent strategy for the synthesis of this compound could commence with a pre-existing ortho-substituted aniline, such as 5-fluoro-2-methylaniline. This starting material already contains two of the required substituents in the correct positions. The final isopropyl group can then be introduced via N-alkylation.

Traditional N-alkylation methods often suffer from overalkylation, leading to the formation of tertiary amines. nih.gov However, modern catalytic methods, including the "borrowing hydrogen" strategy discussed earlier, can provide high selectivity for mono-alkylation. researchgate.net Reductive amination, involving the reaction of 5-fluoro-2-methylaniline with acetone in the presence of a reducing agent (e.g., sodium borohydride), is another effective method for introducing the isopropyl group.

A divergent approach could begin with a fluorinated toluene (B28343) derivative, such as 4-fluoro-1-methylbenzene (4-fluorotoluene). This starting material can be subjected to a series of reactions to introduce the remaining functional groups. For instance, nitration of 4-fluorotoluene (B1294773) would likely yield a mixture of isomers, from which the desired 1-fluoro-4-methyl-2-nitrobenzene can be isolated. Subsequent reduction of the nitro group would provide 4-fluoro-2-methylaniline. From this intermediate, the isopropyl group can be introduced via N-alkylation or reductive amination as described above. This route allows for the synthesis of various aniline derivatives by modifying the reaction sequence after the initial nitration step.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. While the direct synthesis of this compound via a single MCR is challenging, the principles of MCRs can be applied to construct the core aniline scaffold.

For example, reactions like the Ugi or Passerini reaction can be used to generate highly functionalized intermediates that can be subsequently cyclized or transformed into substituted anilines. The development of novel MCRs that directly yield complex aniline structures is an ongoing area of research with significant potential for streamlining synthetic routes.

Catalytic Systems in Aniline Synthesis

Catalysis is central to the modern synthesis of anilines and their derivatives, enabling reactions that would otherwise be inefficient or impossible. As highlighted in the preceding sections, a wide array of catalytic systems are employed.

Table 1: Overview of Catalytic Systems in Aniline Synthesis

Catalytic SystemReaction TypeKey Features
Heterogeneous Catalysts (e.g., γ-alumina, supported metals)N-AlkylationRecyclable, facilitates green chemistry principles.
Homogeneous Transition Metal Catalysts (e.g., Ru, Ir complexes)N-Alkylation (Borrowing Hydrogen)High activity and selectivity, mild reaction conditions. rsc.org
Palladium/Phosphine Ligand SystemsBuchwald-Hartwig AminationBroad substrate scope, formation of C-N bonds.
Non-noble Metal Catalysts (e.g., Co, Fe, Mn)N-Alkylation, Reductive AminationCost-effective, sustainable alternatives to precious metals. rsc.org

The choice of catalyst is critical and depends on the specific transformation being carried out. For green N-alkylation approaches, heterogeneous catalysts and earth-abundant metal catalysts are preferred. For complex bond formations like C-N cross-coupling, sophisticated palladium-ligand systems are often necessary. The continuous development of new and improved catalytic systems is crucial for advancing the synthesis of complex molecules like this compound.

Transition Metal Catalysis (e.g., Pd-catalyzed couplings, C-H activation)

Transition metal catalysis offers powerful and versatile tools for the formation of carbon-nitrogen bonds, representing a primary strategy for the N-alkylation of anilines.

A prevalent and atom-economical method for the N-alkylation of anilines with alcohols is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. This process is catalyzed by various transition metals, including ruthenium, iridium, cobalt, and manganese. researchgate.netrsc.orgrsc.orgresearchgate.net In a potential synthesis of this compound, this strategy would involve the reaction of 5-fluoro-2-methylaniline with isopropanol. The mechanism typically proceeds via three key steps:

The metal catalyst temporarily "borrows" hydrogen from the alcohol (isopropanol), oxidizing it to a ketone (acetone).

The ketone then undergoes condensation with the amine (5-fluoro-2-methylaniline) to form an imine intermediate.

The catalyst returns the borrowed hydrogen to the imine, reducing it to the final N-isopropyl-substituted aniline product, with water as the only byproduct. researchgate.net

This approach is highly valued for its green credentials, as it utilizes readily available alcohols as alkylating agents and avoids the use of stoichiometric reagents. rsc.org A variety of catalysts, including those based on non-precious metals like cobalt and nickel supported on frameworks, have demonstrated high efficacy for the N-alkylation of various aniline derivatives with both primary and secondary alcohols. researchgate.netrsc.orgresearchgate.net

The following table summarizes representative transition metal-catalyzed N-alkylation reactions of anilines with alcohols, which are applicable to the target synthesis.

Catalyst SystemAmine SubstrateAlcohol SubstrateConditionsYield
Mn(I) PN³-pincer complexAnilinesSecondary AlcoholsLow catalyst loading, mild conditionsHigh
CoNₓ@N-doped CarbonAnilineBenzyl AlcoholToluene, 140 °C, 24hGood to Excellent
Ni(OAc)₂·4H₂O-Et₃NAnilineAliphatic AlcoholsWith CCl₄Moderate to High
CuCl₂·2H₂O / CuBr₂Aniline derivativesSecondary AlcoholsHalomethane promoterGood

Another sophisticated strategy is C-H activation, where a transition metal catalyst, often palladium or rhodium, selectively functionalizes a carbon-hydrogen bond. While more commonly applied for C-C bond formation, methods for C-H amination are emerging. This could theoretically provide a route to the target molecule by directly coupling an isopropylamine source to the C-H bonds of a precursor, though direct N-alkylation of the amine functional group is a more established and direct route.

Organocatalysis in Stereoselective Aniline Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field, particularly for the synthesis of chiral molecules. While transition metal catalysis dominates N-alkylation, organocatalytic methods offer a metal-free alternative.

For the synthesis of N-alkylanilines, Brønsted or Lewis acid organocatalysts can be employed. For instance, an acid-catalyzed reaction can proceed by activating an alcohol, facilitating its dehydration to form a carbocation intermediate, which is then trapped by the aniline nucleophile. arkat-usa.org In the context of synthesizing this compound, a strong acid catalyst like p-toluenesulfonic acid (p-TSA) could be used to promote the reaction between 5-fluoro-2-methylaniline and isopropanol. arkat-usa.org

The true power of organocatalysis lies in stereoselective transformations. While the target molecule itself is not chiral, the principles of asymmetric organocatalysis are crucial for the synthesis of more complex, chiral aniline derivatives. Chiral phosphoric acids, for example, are exemplary organocatalysts that can control the stereochemistry of reactions involving imine intermediates. By creating a well-defined chiral environment around the reactive species, these catalysts can direct the addition of nucleophiles to one face of the imine, leading to a single enantiomer of the product. While direct application to a simple N-isopropylation is not standard, this methodology is vital for synthesizing chiral amines that are prevalent in pharmaceuticals.

Photoredox Catalysis and Electrochemical Methods for C-N Bond Formation

In recent years, photoredox catalysis and electrochemistry have gained prominence as sustainable methods for driving chemical reactions using light or electricity, often under exceptionally mild conditions.

Photoredox catalysis utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.gov This strategy can be applied to C-N bond formation. For instance, a photoredox-catalyzed approach could enable the coupling of an aniline with an alkyl radical precursor. nih.govnih.gov A potential pathway for the N-alkylation of 5-fluoro-2-methylaniline could involve the light-induced generation of an isopropyl radical that subsequently couples with the aniline. Such reactions avoid the need for high temperatures and can exhibit broad functional group tolerance. nih.gov

Electrochemical synthesis offers another powerful, oxidant-free approach to C-N bond formation. rsc.org In an electrochemical cell, an electrical potential is applied to drive the oxidation and reduction processes that form the desired bond. This method can circumvent the use of chemical redox agents, reducing waste. Electrochemical oxidative C–H/N–H cross-coupling has been demonstrated for the synthesis of various nitrogen-containing heterocycles. rsc.org A potential electrochemical route to the target compound could involve the anodic oxidation of 5-fluoro-2-methylaniline to generate a reactive intermediate that couples with an isopropyl source. These methods are at the forefront of sustainable synthesis, offering high atom economy and avoiding harsh reagents. virginia.eduresearchgate.netrsc.org

Process Intensification and Green Chemistry in Aniline Synthesis

Process intensification and green chemistry principles aim to develop manufacturing processes that are safer, more efficient, and environmentally benign. These concepts are highly relevant to the synthesis of fine chemicals like this compound.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch flask. This technology offers numerous advantages, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. nih.gov

For the N-alkylation of 5-fluoro-2-methylaniline with isopropanol, a flow system could be designed using a packed-bed reactor. mdpi.com In this setup, a heterogeneous catalyst (e.g., a supported transition metal) is packed into a column. The pre-mixed solution of the aniline and isopropanol is then pumped through the heated catalyst bed, where the reaction occurs. The product stream exits the reactor continuously and can be directed to in-line purification units. beilstein-journals.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities compared to batch processing. nih.govfrontiersin.orgfiu.edu

Solvent-Free and Microwave-Assisted Reaction Conditions

Reducing or eliminating the use of volatile organic solvents is a primary goal of green chemistry. Solvent-free, or "dry media," reactions significantly reduce waste and simplify product purification. These reactions are often facilitated by microwave irradiation.

Microwave-assisted synthesis utilizes microwave energy to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times from hours to minutes. rsc.org For the N-alkylation of anilines, a common solvent-free approach involves adsorbing the reactants onto a solid support, such as alumina (B75360) or silica (B1680970) gel, which is impregnated with a base like potassium carbonate. tandfonline.com The solid mixture is then irradiated in a microwave oven. tandfonline.commdpi.comnih.gov This combination of microwave heating and solvent-free conditions provides a rapid, efficient, and environmentally friendly route to N-alkylanilines. nih.gov

The table below shows examples of microwave-assisted N-alkylation under solvent-free or reduced-solvent conditions.

Amine/AmideAlkylating AgentConditionsTimeYield
Secondary AminesAlkyl HalidesAlumina/K₂CO₃, MWShortHigh
AnilineBenzyl ChlorideAlumina/K₂CO₃, MWShortHigh
IsatinAlkyl HalidesK₂CO₃/DMF (drops), MWMinutesHigh
AmidesAlkyl HalidesK₂CO₃/KOH/TBAB, MWSecondsHigh

Biocatalytic Approaches to Aniline Derivatives

Biocatalysis leverages enzymes, the catalysts of nature, to perform chemical transformations with exceptional selectivity and under mild, aqueous conditions. While the direct N-alkylation of anilines with secondary alcohols using enzymes remains a significant challenge, biocatalysis offers green routes to key precursors or related chiral molecules.

Advanced Mechanistic Elucidation of Chemical Transformations Involving 5 Fluoro 2 Methyl N Propan 2 Yl Aniline

Reaction Pathway Analysis of Functionalization Reactions

Functionalization of 5-fluoro-2-methyl-N-(propan-2-yl)aniline can occur at two primary locations: the nitrogen atom of the secondary amine and the aromatic ring. The specific pathway is dictated by the reagents, catalysts, and reaction conditions.

N-Functionalization: The presence of a lone pair of electrons on the nitrogen atom makes it nucleophilic. N-alkylation and N-acylation are common functionalization reactions. For instance, N-methylation with methanol (B129727) can proceed over acid catalysts at elevated temperatures. wikipedia.org The pathway involves the protonation of methanol, followed by nucleophilic attack by the aniline's nitrogen, and subsequent elimination of water.

C-Functionalization (Aromatic Substitution): The aromatic ring is highly susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The substituents on the ring—fluoro (-F), methyl (-CH₃), and N-isopropyl (-NHCH(CH₃)₂) groups—collectively influence the reaction pathway. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The methyl group is also an ortho, para-director and a weak activator. The fluorine atom, while deactivating due to its electronegativity, is also an ortho, para-director.

Given the substitution pattern of this compound, the directing effects are as follows:

-NH-isopropyl group (at C1): Strongly directs to C2 (occupied), C4, and C6.

-Methyl group (at C2): Directs to C3, C5 (occupied), and C1 (occupied).

-Fluoro group (at C5): Directs to C2 (occupied), C4, and C6.

Combining these influences, the positions most activated towards electrophilic attack are C4 and C6. Steric hindrance from the bulky N-isopropyl group may disfavor substitution at the C6 position, potentially leading to high regioselectivity at the C4 position.

Recent advancements in photocatalysis have enabled para-selective C-H functionalization of anilines through radical-radical coupling mechanisms. acs.org These pathways involve the generation of an aniline (B41778) radical cation, which then couples with another radical species, offering an alternative to traditional electrophilic substitution.

Investigation of Transition States in N-Alkylation and Aromatic Substitution

N-Alkylation: The transition state in N-alkylation depends on the mechanism. For transition-metal-catalyzed N-alkylation of anilines with alcohols, the mechanism often involves the initial oxidation of the alcohol to an aldehyde. nih.gov The aniline then condenses with the aldehyde to form an imine (or iminium ion), which is subsequently reduced by a metal-hydride species. The key transition states would involve the nucleophilic attack of the amine on the coordinated alcohol (or resulting aldehyde) and the hydride transfer step.

Aromatic Substitution: In electrophilic aromatic substitution, the key transition state is associated with the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or Wheland intermediate. scienceforecastoa.com For an electrophile (E⁺) attacking the C4 position of this compound, the transition state would resemble the formation of the sigma complex where the positive charge is delocalized across the ring and, importantly, onto the nitrogen atom. The stability of this transition state is enhanced by the strong electron-donating resonance effect of the amino group.

In radical reactions, such as the reaction of aniline with methyl radicals, computational studies have identified transition states for both hydrogen abstraction from the amino group and radical addition to the aromatic ring. nih.gov The addition pathway proceeds through a transition state leading to a cyclohexadienyl radical intermediate. nih.gov The relative energy barriers of these competing transition states determine the product distribution.

Kinetic and Thermodynamic Studies of Reaction Progress

Kinetic and thermodynamic data for this compound are not specifically published. However, studies on analogous systems provide insight. Nucleophilic aromatic substitution (SNAr) reactions involving anilines often exhibit base catalysis, where a rate-limiting proton transfer from the zwitterionic intermediate can be the kinetically significant step. researchgate.netpsu.edu

For electrophilic substitutions, the rate-determining step is typically the initial attack of the electrophile to form the sigma complex. The reaction rate is influenced by:

Substituent Effects: The activating -NHR and -CH₃ groups increase the reaction rate compared to unsubstituted benzene (B151609), while the deactivating -F group slightly decreases it. The net effect is a highly activated ring.

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to reduced selectivity and the formation of side products. acs.org

A hypothetical kinetic study might analyze the rate of bromination. The rate law would likely be first order in both the aniline and the electrophile.

Table 1: Hypothetical Kinetic Data for Bromination at C4
ExperimentInitial [Aniline] (M)Initial [Br₂] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻³
20.200.103.0 x 10⁻³
30.100.203.0 x 10⁻³

Thermodynamically, electrophilic aromatic substitution reactions are typically exothermic, with the formation of the stable aromatic product being a strong driving force.

Role of Catalysts and Reagents in Modulating Reaction Selectivity

Catalysts and reagents are crucial for controlling the selectivity between N-alkylation and C-alkylation, as well as the regioselectivity of aromatic substitution.

N- vs. C-Alkylation: In Friedel-Crafts alkylation, the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the lone pair of the amino group. This transforms the activating -NHR group into a strongly deactivating -N⁺HR group, shutting down electrophilic aromatic substitution and preventing C-alkylation. chemistrysteps.com Conversely, certain palladium catalysts combined with specific S,O-ligands have been developed to achieve high para-selectivity in C-H olefination, overriding the tendency for ortho-functionalization. nih.gov

Regioselectivity: The choice of catalyst can direct substitution to a specific position. While the inherent electronic effects in this compound favor substitution at the C4 and C6 positions, steric bulk of the catalyst or directing groups can enhance selectivity for one position over the other. For example, some rhodium(II) catalysts are effective in promoting para-C(sp²)-H bond functionalization of anilines with diazo compounds. researchgate.net

Controlling Extent of Reaction: In N-alkylation, preventing over-alkylation to form a tertiary amine or quaternary ammonium (B1175870) salt is a significant challenge. The choice of solvent and reaction temperature can influence this selectivity. For example, performing aniline methylation in specific ionic liquids has been shown to improve selectivity for the mono-N-methylated product.

Table 2: Catalyst Effect on Functionalization Selectivity
Catalyst/Reagent SystemReaction TypeObserved Selectivity
AlCl₃ / R-ClFriedel-Crafts AlkylationReaction inhibited due to catalyst coordination with N-atom. chemistrysteps.com
Pd(OAc)₂ / S,O-LigandC-H OlefinationHigh para-selectivity on the aromatic ring. nih.gov
Ir(III) PhotocatalystC-H Functionalizationpara-selective radical cross-coupling. acs.org
Acid Catalyst / CH₃OHN-MethylationFormation of N-methyl and N,N-dimethyl products. wikipedia.org

Stereochemical Course of Reactions (if chiral derivatives are formed)

The starting material, this compound, is achiral. Chiral derivatives can be formed if a reaction introduces a new stereocenter. This can happen under several circumstances:

Reaction at the N-atom: If the nitrogen atom becomes a stereocenter, for example, by forming a chiral N-oxide or by being part of a rigid, asymmetric ring system. This is generally uncommon for simple anilines.

Reaction at the aromatic ring: If a substituent added to the ring is chiral or creates a chiral center.

Reaction with a chiral reagent or catalyst: This is the most common method for inducing chirality. An asymmetric catalyst can differentiate between enantiotopic faces or positions, leading to an enantioenriched product.

For instance, a recent study demonstrated a metal-free, organocatalytic method for the enantioselective synthesis of α-hydroxy amides from the reaction of anilines with α-ketoacylsilanes. acs.org In such a reaction, the chiral organocatalyst would control the stereochemical course by forming diastereomeric transition states, one of which is energetically favored, leading to the preferential formation of one enantiomer of the product. The precise stereochemical outcome (i.e., the specific enantiomer formed) would be determined by the absolute configuration of the catalyst and the geometry of the favored transition state.

Computational Chemistry and Theoretical Investigations of 5 Fluoro 2 Methyl N Propan 2 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. These methods, grounded in the principles of quantum mechanics, are broadly categorized into ab initio and density functional theory approaches, each providing a unique perspective on molecular properties.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. researchgate.net It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 5-fluoro-2-methyl-N-(propan-2-yl)aniline, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data, should it be available. nih.govresearchgate.netscispace.com The optimization process seeks the minimum energy conformation on the potential energy surface, providing a foundational understanding of the molecule's structure. The inclusion of fluorine and methyl groups on the aniline (B41778) ring, along with the N-isopropyl group, introduces specific steric and electronic effects that DFT can effectively model to reveal the preferred spatial orientation of these substituents.

Electronic Structure Analysis

The electronic structure of a molecule is paramount in determining its chemical behavior. A detailed analysis of the electronic landscape of this compound reveals key information about its reactivity, stability, and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller gap suggests that the molecule is more polarizable and reactive. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of its chemical behavior. researchgate.netmdpi.com

Descriptor Formula Significance
Ionization Potential (IP) IP ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (IP + EA) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (IP - EA) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω) ω = μ2 / (2η)Propensity to accept electrons.

This is an interactive data table. Users can sort and filter the data as needed.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-donating character of the amino group and the aromatic system. The LUMO, conversely, is likely distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atom.

Charge Distribution Analysis (e.g., AIM charges, Natural Population Analysis)

Understanding how charge is distributed across a molecule is essential for predicting its interactions with other molecules. Techniques like Atoms in Molecules (AIM) and Natural Population Analysis (NPA) provide methods to assign partial charges to each atom. emerginginvestigators.org In this compound, the high electronegativity of the fluorine atom will lead to a significant negative partial charge on it, while the nitrogen atom will also carry a negative charge due to its lone pair of electrons. The carbon atoms bonded to these electronegative atoms will, in turn, exhibit positive partial charges. This charge distribution is crucial for understanding the molecule's dipole moment and its ability to participate in electrostatic interactions.

Atom Predicted Partial Charge (NPA)
FNegative
NNegative
C (bonded to F)Positive
C (bonded to N)Positive
H (on N)Positive

This is an interactive data table. Users can sort and filter the data as needed.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.comresearchgate.net In an MEP map, regions of negative potential, typically colored red, indicate areas that are susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show a region of high negative potential around the fluorine and nitrogen atoms, highlighting their nucleophilic character. The hydrogen atom attached to the nitrogen and the regions around the aromatic protons would likely exhibit positive potential, indicating their electrophilic nature. Such maps are instrumental in predicting how the molecule will interact with biological receptors or other reactants. researchgate.net

Conformational Analysis and Energetic Profiles

Computational methods are employed to explore the potential energy surface of this compound, identifying stable conformers and the energy barriers that separate them.

Torsional Energy Scans

Torsional energy scans are a fundamental computational tool used to map the energetic landscape associated with the rotation around specific chemical bonds. For this compound, a key flexible bond is the C-N bond connecting the aniline ring to the isopropyl group. By systematically rotating this bond and calculating the potential energy at each increment, a profile of the rotational barrier can be constructed. These calculations, typically performed using Density Functional Theory (DFT) methods, reveal the most stable (lowest energy) conformations of the molecule. The analysis identifies energy minima, corresponding to stable conformers, and energy maxima, representing the transition states for interconversion between them. The relative energy differences dictate the conformational preferences and the population of each conformer at a given temperature.

Table 1: Illustrative Torsional Energy Profile for C(aryl)-N Bond Rotation

Dihedral Angle (H-N-C-C) Relative Energy (kJ/mol) Conformer Type
15.0 Eclipsed (Transition State)
60° 2.5 Gauche (Local Minimum)
120° 12.0 Eclipsed (Transition State)
180° 0.0 Staggered (Global Minimum)

Note: This data is illustrative of typical results from a torsional energy scan and represents a hypothetical profile.

Intramolecular Hydrogen Bonding and Non-Covalent Interactions

The specific arrangement of the fluoro and N-H groups in this compound suggests the potential for an intramolecular hydrogen bond of the N-H···F type. Though covalently bound fluorine is a weak hydrogen bond acceptor, its proximity to the N-H proton can lead to a stabilizing interaction. ucla.edunih.gov Computational methods are essential for characterizing such weak interactions.

Theoretical approaches like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution and identify bond critical points (BCPs) between the hydrogen and fluorine atoms. The presence of a BCP is a key indicator of a bonding interaction. Furthermore, Natural Bond Orbital (NBO) analysis can quantify the stabilization energy associated with the donor-acceptor orbital interactions underlying the hydrogen bond. Non-covalent interaction (NCI) plots provide a visual representation of these weak forces, distinguishing between stabilizing hydrogen bonds and repulsive steric clashes. mdpi.com Studies on analogous fluorinated compounds have shown that these N-H···F interactions can influence conformational preferences and are observable through NMR spectroscopy. ucla.edunih.gov

Table 2: Typical Calculated Parameters for an N-H···F Intramolecular Interaction

Parameter Typical Value Method
H···F Distance ~2.0 - 2.4 Å DFT Geometry Optimization
N-H···F Angle ~130° - 145° DFT Geometry Optimization
Electron Density at BCP (ρ) 0.01 - 0.03 a.u. QTAIM
Laplacian of Electron Density (∇²ρ) > 0 QTAIM
Stabilization Energy (E(2)) 1 - 5 kcal/mol NBO Analysis

Note: This data is hypothetical, based on values reported for similar intramolecular N-H···F bonds in related molecules.

Spectroscopic Property Prediction and Validation

Computational chemistry allows for the simulation of various types of spectra, which serve as a powerful tool for validating molecular structures and interpreting experimental data.

NMR Chemical Shift Prediction for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for molecular structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts can be performed using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard approach in computational chemistry. core.ac.uknih.gov These calculations are typically done on the DFT-optimized geometry of the molecule.

The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing the predicted chemical shifts with experimental data provides strong evidence for structural confirmation. researchgate.net For this compound, a key feature to investigate would be the through-space J-coupling between the N-H proton and the fluorine atom, which would be a strong indicator of the predicted intramolecular hydrogen bond. ucla.edu

Table 4: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (δ, ppm)

Atom Predicted Chemical Shift (GIAO) Typical Experimental Range
H (N-H) 3.8 3.5 - 4.5
H (Aromatic) 6.5 - 7.2 6.5 - 7.5
H (CH of isopropyl) 3.6 3.4 - 4.0
H (CH₃ of isopropyl) 1.2 1.0 - 1.5
H (CH₃ on ring) 2.1 2.0 - 2.5
C (C-F) 158.0 155 - 162
C (C-N) 145.0 142 - 148
C (Aromatic) 110 - 135 110 - 140
C (CH of isopropyl) 48.0 45 - 50

Note: Predicted values are hypothetical examples. Experimental ranges are based on analogous chemical structures.

UV-Vis Absorption Spectra Calculations

Theoretical UV-Vis spectra are calculated to understand the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the excitation energies, oscillator strengths, and corresponding maximum absorption wavelengths (λmax) of electronic transitions. nih.govresearchgate.net These calculations are typically performed on the ground-state optimized geometry. The results can be compared with experimental UV-Vis spectra to understand the electronic properties of the molecule, such as the nature of the transitions (e.g., π → π* or n → π*). nih.gov The analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the charge transfer characteristics of these transitions.

Table 5: Hypothetical TD-DFT Calculated Electronic Transitions

Transition Calculated λmax (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 295 0.05 HOMO → LUMO
S₀ → S₂ 250 0.21 HOMO-1 → LUMO
S₀ → S₃ 215 0.15 HOMO → LUMO+1

Note: This data is illustrative, representing typical TD-DFT output for an aniline derivative.

Investigation of Molecular Stability and Reactivity Parameters

Global reactivity descriptors like chemical hardness (η), softness (S), and the electrophilicity index (ω) are fundamental in conceptual density functional theory (DFT). These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ijarset.com

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution or charge transfer. A large HOMO-LUMO gap corresponds to a high hardness value, indicating high stability and low reactivity.

Chemical Softness (S) is the reciprocal of hardness and signifies the ease with which a molecule can undergo electronic charge transfer. A molecule with a small HOMO-LUMO gap is considered soft and more reactive. ijarset.com

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a greater capacity to act as an electrophile. ijarset.com

Without specific computational studies on this compound, the exact values for these indices are not available. A theoretical investigation would be required to calculate the HOMO and LUMO energies and subsequently derive these reactivity parameters.

Table 1: Calculated Reactivity Parameters for this compound (Data not available in published literature)

Parameter Symbol Formula Calculated Value
HOMO Energy EHOMO - Data not available
LUMO Energy ELUMO - Data not available
Energy Gap ΔE ELUMO - EHOMO Data not available
Chemical Hardness η (ELUMO - EHOMO)/2 Data not available
Chemical Softness S 1/η Data not available
Electronegativity χ -(EHOMO + ELUMO)/2 Data not available

Hyperconjugation and intramolecular charge transfer (ICT) are key phenomena that influence molecular stability and electronic properties.

Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled non-bonding or anti-bonding orbital. In this compound, this could involve interactions between the methyl group's C-H bonds or the nitrogen lone pair with the aromatic ring's π-system. Analysis, often performed using Natural Bond Orbital (NBO) theory, would quantify these interactions and their contribution to the molecule's stability.

Intramolecular Charge Transfer (ICT) refers to the transfer of electron density from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. nih.gov The aniline moiety, with its nitrogen lone pair and alkyl substituents, acts as an electron-donating group, while the fluoro-substituted aromatic ring can act as an electron-accepting group. The extent of ICT would significantly affect the molecule's photophysical properties, such as its fluorescence and solvatochromism. nih.gov Computational studies would model the excited states to characterize the nature and magnitude of this charge transfer.

Table 2: Key Computational Chemistry Terms and Concepts

Term Abbreviation Description
Density Functional Theory DFT A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Highest Occupied Molecular Orbital HOMO The highest energy molecular orbital that is occupied by electrons. Its energy level is related to the ability to donate electrons. ijarset.com
Lowest Unoccupied Molecular Orbital LUMO The lowest energy molecular orbital that is not occupied by electrons. Its energy level is related to the ability to accept electrons. ijarset.com
Natural Bond Orbital NBO A theoretical framework for analyzing the electronic structure of molecules and quantifying interactions like hyperconjugation.

Emerging Research Directions and Methodological Innovations for Aniline Derivatives

Automation and High-Throughput Experimentation in Aniline (B41778) Synthesis

The conventional, manual approach to optimizing chemical reactions is often time-consuming and resource-intensive. Automation and high-throughput experimentation (HTE) are transforming this paradigm by enabling the rapid screening of numerous reaction parameters. In the context of aniline synthesis, these technologies are used to quickly identify optimal catalysts, solvents, temperatures, and reagent ratios for critical reactions like C-N cross-coupling or nitroarene reductions.

For instance, automated synthesis platforms can perform dozens or even hundreds of reactions in parallel using microscale reactors. This allows for the systematic exploration of a wide range of variables that would be impractical to investigate manually. A notable application is in the development of catalysts for the Buchwald-Hartwig amination, a key reaction for forming the N-aryl bond in many substituted anilines. HTE platforms can screen libraries of ligands and palladium precursors to pinpoint the most effective catalytic system for a specific aniline target, significantly accelerating the optimization process.

The integration of automated modules is also becoming crucial for producing radiolabeled compounds for applications like Positron Emission Tomography (PET). For example, the automated synthesis of PET probes like [¹⁸F]-FMAU (2'-Deoxy-2'-[¹⁸F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil) has been developed using single-reactor radiosynthesis modules. nih.gov This approach simplifies complex, multi-step procedures, making the production of such compounds more reliable and suitable for clinical applications. nih.gov Similar automated principles could be adapted for the late-stage fluorination of aniline precursors.

Table 1: Parameters Optimized by High-Throughput Experimentation in Aniline Synthesis

Parameter Variables Explored Goal
Catalyst System Metal precursors (e.g., Pd, Cu), Ligands, Additives Maximize yield and selectivity
Solvents Polarity, aprotic vs. protic mixtures Improve solubility and reaction rate
Bases Organic vs. inorganic, strength (pKa) Optimize catalytic cycle efficiency
Temperature Range from ambient to high temperatures Determine optimal energy input

| Reagent Stoichiometry | Molar ratios of reactants and catalysts | Minimize waste and side reactions |

Machine-Assisted Approaches and Artificial Intelligence in Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the strategic aspect of chemical synthesis, particularly in the area of computer-aided synthesis planning (CASP). nih.govresearchgate.net These tools, trained on vast databases of known chemical reactions, can propose novel and efficient synthetic routes to complex target molecules like functionalized anilines. researchgate.net

Development of Sustainable and Economical Synthetic Strategies

There is a significant push within the chemical industry to develop synthetic methods that are both environmentally friendly and cost-effective. For aniline synthesis, this involves moving away from harsh reagents and multi-step processes that generate significant waste. uva.nl

One major area of research is the use of bio-derived feedstocks. For example, phenols, which can be derived from lignin, are being explored as starting materials for anilines. researchgate.netescholarship.org This approach circumvents the traditional reliance on petroleum-based benzene (B151609) and the need for nitration/reduction sequences, which often use strong acids and heavy metals. researchgate.netbohrium.com Researchers have developed one-pot, metal-free methods to convert phenols directly into anilines and nitrosobenzenes through a tandem dearomatization/condensation/rearomatization process. escholarship.orgrsc.org

Another key strategy is the development of catalytic systems that operate under milder conditions. Biocatalysis, using enzymes like nitroreductases, offers a highly selective and sustainable method for reducing nitroaromatics to anilines. nih.gov These enzymatic reactions can be run in continuous flow systems, allowing for catalyst recycling and simplified product extraction. nih.gov Similarly, the development of catalysts based on earth-abundant metals and the use of efficient, one-pot cascade reactions are central to making aniline synthesis more economical and sustainable. researchgate.net

Exploration of New Reactivity Modes for C-F and C-N Bond Formation

The specific substituents on the aniline ring dictate its properties and applications. Therefore, the development of novel methods for forming carbon-fluorine (C-F) and carbon-nitrogen (C-N) bonds is a vibrant area of research.

C-F Bond Formation: The introduction of fluorine atoms can dramatically alter a molecule's biological and material properties. Traditional fluorination methods often require harsh conditions. Modern research focuses on late-stage fluorination, where the C-F bond is introduced at the end of a synthetic sequence. Recent advances include palladium-catalyzed C-H bond fluorination and methods utilizing photoredox or electro-catalysis. nih.govdovepress.com Radical fluorination, which uses carbon-centered radicals as key intermediates, has seen substantial progress, with new fluorinating reagents and strategies for radical generation being developed. researchgate.net These methods offer milder conditions and greater functional group tolerance, which is critical for the synthesis of complex molecules. researchgate.netacs.org

C-N Bond Formation: The formation of the C-N bond is fundamental to aniline synthesis. While classic methods like nitration followed by reduction are still used, modern strategies offer greater efficiency and control. The Buchwald-Hartwig cross-coupling reaction, which forms a C-N bond between an aryl halide and an amine using a palladium catalyst, is a cornerstone of modern organic synthesis. tcichemicals.comresearchgate.net Research continues to improve these catalytic systems for greater efficiency. researchgate.net Other innovative approaches include the direct catalytic coupling of benzene with hydroxylamine (B1172632) and organophosphorus-catalyzed reductive coupling of nitroarenes with anilines to form N-N bonds, which can then be transformed. nih.govnsf.gov The cleavage of C-N bonds on transition metal centers is also being explored as a route to new C-C bond formations. acs.org

In Silico Screening and Virtual Design of Aniline-Based Scaffolds

Computational chemistry and molecular modeling, often referred to as in silico methods, are indispensable tools for the rational design of new aniline derivatives. stmjournals.com These methods allow researchers to predict the properties and potential biological activity of molecules before they are synthesized, saving significant time and resources. mdpi.comnih.gov

Virtual screening involves computationally docking large libraries of virtual compounds into the active site of a biological target, such as an enzyme or receptor, to identify potential hits. sciencescholar.us For aniline-based scaffolds, this can help prioritize derivatives with the highest predicted binding affinity. For instance, in silico docking studies have been used to evaluate bromo-aniline derivatives as potential inhibitors of the Hsp90 chaperone, a target in cancer therapy. sciencescholar.us

Beyond docking, in silico tools are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.comnih.gov By evaluating factors like lipophilicity and drug-likeness based on rules formulated by Lipinski and others, chemists can design aniline derivatives with more favorable pharmacokinetic profiles, increasing the likelihood of developing a successful drug candidate. mdpi.comnih.govijpsr.com This virtual design cycle allows for the rapid iteration and refinement of molecular structures to optimize for both potency and drug-like properties.

Q & A

Q. What are the optimal synthetic routes for 5-fluoro-2-methyl-N-(propan-2-yl)aniline, and how can reaction yields be improved?

To synthesize this compound, a common approach involves nucleophilic substitution of 5-fluoro-2-methylaniline with isopropyl halides under basic conditions. Optimization can be achieved by:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or dioxane) to enhance nucleophilicity (see for analogous anhydride-based reactions in dioxane).
  • Catalysis : Add phase-transfer catalysts (e.g., TBAB) to improve reaction rates.
  • Temperature control : Moderate heating (60–80°C) balances reactivity and side-product formation.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves unreacted aniline and alkylation byproducts. Typical yields range from 50–70%; higher purity (>97%) is confirmed via GC ().

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in characterizing this compound?

  • NMR :
    • ¹H NMR : The isopropyl group shows a septet (~3.8 ppm, J = 6.5 Hz) and doublet (~1.2 ppm). The fluorine substituent deshields adjacent protons, causing splitting in aromatic signals ().
    • ¹⁹F NMR : A singlet near -120 ppm confirms the absence of fluorine coupling (cf. fluoroaniline isomers in ).
  • IR : The N–H stretch (3350–3450 cm⁻¹) and C–F vibration (1220–1250 cm⁻¹) are diagnostic.
  • MS : The molecular ion [M⁺] at m/z 181.1 (C₁₀H₁₃FN) with fragmentation peaks (e.g., loss of isopropyl group at m/z 124) validates the structure.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Gloves (nitrile), goggles, and lab coats are mandatory due to potential skin/eye irritation ().
  • Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with real-time sensors.
  • Storage : Keep in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent degradation ().
  • Spill management : Absorb with vermiculite, neutralize with dilute HCl, and dispose as hazardous waste ().

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction with SHELXL ( ) is critical for:

  • Bond-length analysis : Confirm the C–F bond length (~1.35 Å) and isopropyl group geometry.
  • Torsion angles : Assess steric effects between the methyl and isopropyl groups.
  • Thermal ellipsoids : Identify disorder in the isopropyl moiety, which may require split-site refinement.
    Example workflow: Data collection at 100 K, integration via SAINT, absorption correction with SADABS, and refinement using Olex2/SHELX .

Q. What computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • DFT (Gaussian 16) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic sites (e.g., fluorine vs. amine groups).
  • Docking (AutoDock Vina) : Simulate binding to cytochrome P450 enzymes (e.g., CYP2D6) using fluoroaniline-based pharmacophores (). Key parameters: Grid box centered on heme iron, exhaustiveness = 20, and ΔG < -7 kcal/mol for high-affinity poses.

Q. How do environmental factors (pH, soil composition) influence the degradation pathways of this compound?

Adapt methodologies from (aniline fate studies):

  • Soil column experiments : Use loam/sand mixtures spiked with this compound (100 ppm). Monitor degradation via HPLC-UV at 254 nm.
  • pH effects : Under acidic conditions (pH 4–5), hydrolysis of the C–N bond dominates; at pH > 7, microbial degradation prevails.
  • Metabolite identification : LC-QTOF-MS detects fluoroacetic acid and 2-methylaniline as primary breakdown products.

Q. How can contradictory spectroscopic data (e.g., unexpected coupling patterns) be resolved?

Case study: A duplicated aromatic signal in ¹H NMR may arise from rotamers of the isopropyl group. Solutions include:

  • Variable-temperature NMR : Heat to 50°C to coalesce signals ().
  • 2D experiments (COSY, NOESY) : Confirm through-space interactions between the methyl and fluorine substituents.
  • Comparative analysis : Reference data from analogous compounds (e.g., 4-fluoro-N-isopropylaniline in ).

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

The fluorine and methyl groups direct electrophiles (e.g., nitration, sulfonation) to specific positions:

  • Nitration : HNO₃/H₂SO₄ targets the para position to fluorine (C4) due to strong meta-directing effects of the –NH–(i-Pr) group.
  • Sulfonation : SO₃ in H₂SO₄ favors the ortho position to methyl (C6) (cf. for nitroanisole derivatives).
    Validate outcomes via X-ray crystallography or NOE correlations.

Q. How does the compound’s logP and solubility profile impact its utility in pharmacological studies?

  • logP calculation : Use ChemDraw (estimated 2.8 ± 0.3) or experimental shake-flask method (octanol/water).
  • Solubility : Poor aqueous solubility (<1 mg/mL) necessitates DMSO or cyclodextrin-based formulations for in vitro assays.
  • ADMET predictions : SWISSADME predicts moderate blood-brain barrier permeability and CYP3A4 inhibition risk.

Q. What structural analogs (e.g., 4-bromo-N-isopropylaniline) are valuable for structure-activity relationship (SAR) studies?

Key analogs and their applications:

  • 4-Bromo-N-(propan-2-yl)aniline (): Used in Suzuki-Miyaura cross-coupling to build biaryl pharmacophores.
  • 2,6-Diisopropylaniline (): Explores steric effects on receptor binding.
  • 5-Nitro-2-(trifluoromethoxy)aniline (): Compares electronic effects of fluorine vs. nitro groups.

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